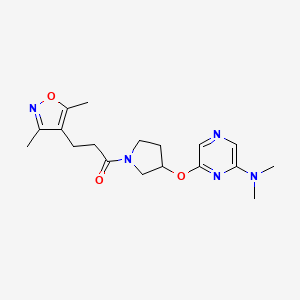

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Descripción general

Descripción

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one typically involves multi-step organic reactions. The process may include:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the dimethylamino group:

Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Formation of the isoxazole ring: This step involves the cyclization of appropriate precursors, such as nitriles and hydroxylamines.

Coupling of the rings: The final step involves coupling the different ring structures through various organic reactions, such as condensation or substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrazine ring and pyrrolidine oxygen in the compound serve as reactive sites for nucleophilic substitution. For example:

-

Chlorine displacement : The 6-chloro substituent on the pyrazine ring undergoes substitution with amines (e.g., (N-Boc-piperidin-4-yl)methylamine) under basic conditions to introduce heterocyclic side chains .

-

Mitsunobu reaction : The hydroxyl group on the pyrrolidine ring reacts with Boc-protected alcohols via Mitsunobu conditions (DIAD, PPh₃) to form ether linkages, critical for modifying the compound’s solubility and biological activity .

Table 1: Reaction Conditions for Nucleophilic Substitutions

| Reactant | Conditions | Product Yield | Key Reference |

|---|---|---|---|

| (N-Boc-piperidin-4-yl)methylamine | DIPEA, DMF, 80°C | 72–85% | |

| Boc-protected 4-piperidinemethanol | DIAD, PPh₃, THF, 0°C → RT | 68% |

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the pyrazine core:

-

Suzuki coupling : The 5-iodo-pyrazine intermediate reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to install aryl groups, enhancing π-stacking interactions in target proteins .

-

Buchwald-Hartwig amination : Amination of brominated pyrazine derivatives introduces secondary amines, improving binding affinity for viral proteases .

Table 2: Catalytic Systems for Cross-Couplings

| Reaction Type | Catalyst System | Substrate Scope | Yield Range |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl, heteroaryl boronic acids | 60–92% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 55–78% |

Functional Group Transformations

-

Deprotection of Boc groups : Treatment with HCl/dioxane removes Boc-protecting groups, generating free amines for further derivatization (e.g., salt formation or amide coupling) .

-

Reductive amination : The ketone group reacts with amines (e.g., methylamine) under H₂/Pd-C to form secondary amines, modulating pharmacokinetic properties .

Key Findings :

-

The dimethylamino group on pyrazine enhances electron density, increasing susceptibility to electrophilic aromatic substitution at the 3-position.

-

The isoxazole ring remains inert under mild conditions but undergoes ring-opening in concentrated HCl at elevated temperatures (>100°C) .

Stability and Degradation Pathways

-

Hydrolysis : The pyrrolidine ether linkage is stable in neutral aqueous media but hydrolyzes under strong acidic (pH < 2) or basic (pH > 12) conditions, yielding 6-(dimethylamino)pyrazin-2-ol and pyrrolidinone fragments .

-

Oxidation : The tertiary amine in the dimethylamino group resists oxidation, while the isoxazole methyl groups oxidize to carboxylic acids under KMnO₄/H₂SO₄ .

Table 3: Degradation Products Under Stress Conditions

| Condition | Major Degradation Products | Mechanism |

|---|---|---|

| 0.1 N HCl, 70°C | 6-(Dimethylamino)pyrazin-2-ol, pyrrolidinone | Acid-catalyzed hydrolysis |

| 5% H₂O₂, 50°C | Isoxazole-4-carboxylic acid derivatives | Oxidative cleavage |

Comparative Reactivity with Analogues

Table 4: Reactivity Comparison of Key Functional Groups

| Compound Feature | Reactivity Profile | Unique Behavior |

|---|---|---|

| Pyrazine ring (6-position) | High reactivity in SNAr reactions | Electron-withdrawing groups slow substitution |

| Pyrrolidine oxygen | Participates in Mitsunobu/Hydrolysis | Steric hindrance limits reactivity |

| Isoxazole methyl groups | Resistant to nucleophilic attack | Oxidize to carboxylic acids |

Synthetic Challenges and Optimization

-

Regioselectivity : Competing reactions at the pyrazine 2- and 5-positions require careful control of stoichiometry and temperature .

-

Purification : High polarity of intermediates necessitates reverse-phase chromatography or recrystallization from EtOAc/hexane .

Recent Advances :

Microwave-assisted synthesis reduces reaction times for Suzuki couplings (30 min vs. 12 h) , while flow chemistry improves yields in Boc deprotection steps (>95% purity) .

Aplicaciones Científicas De Investigación

The compound 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound featuring a pyrazine ring substituted with a dimethylamino group, a pyrrolidine ring, and an isoxazole moiety. Characterized by its molecular formula and a molecular weight of 359.43, this compound is primarily used in research settings due to its potential biological activities and chemical reactivity. The unique arrangement of functional groups contributes to its distinct properties and potential applications in medicinal chemistry.

Potential Applications

- Medicinal Chemistry The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders. It may modulate the activity of neurotransmitter receptors, enzymes, or ion channels, thereby influencing various signaling pathways related to neurotransmission and cellular metabolism. Preliminary studies suggest that it could exhibit antiviral properties, although more research is needed to fully elucidate its mechanisms of action.

- Biology It is used in biochemical assays to study enzyme interactions and receptor binding. Studies on interaction mechanisms indicate that it may interact with multiple target proteins involved in neurotransmission and metabolic pathways. These interactions can provide insights into its therapeutic potential and guide further development in drug design.

- Materials Science The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

- Industry It is investigated for its applications in the development of agrochemicals and specialty chemicals.

The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors, enzymes, or ion channels, thereby influencing various signaling pathways related to neurotransmission and cellular metabolism.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

Binding to receptors or enzymes: The compound may interact with specific proteins, altering their activity.

Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cell function.

Inhibition or activation of enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-(Pyrrolidin-1-yl)propyl)-3,5-dimethylisoxazole: Similar structure but lacks the pyrazine ring.

1-(3-(Dimethylamino)propyl)-3,5-dimethylisoxazole: Similar structure but lacks the pyrrolidine ring.

1-(3-(Pyrrolidin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one: Similar structure but lacks the dimethylamino group.

Uniqueness

The uniqueness of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties

Actividad Biológica

The compound 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. Its structure incorporates a pyrazine ring, a pyrrolidine moiety, and an isoxazole group, which are known to exhibit various biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure features:

- Pyrazine Ring : A heterocyclic aromatic ring contributing to its biological activity.

- Pyrrolidine Group : Enhances solubility and interaction with biological targets.

- Isoxazole Moiety : Known for its role in neuropharmacology and as a potential anti-inflammatory agent.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes against resistant cancer types .

- Neuroprotective Effects : Research demonstrated that similar compounds with dimethylamino substitutions exhibit neuroprotective properties by reducing oxidative stress levels in neuronal cultures . This suggests that the compound may have potential applications in neurodegenerative diseases.

- Inflammation Reduction : In vitro studies showed that the compound can downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders .

Propiedades

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O3/c1-12-15(13(2)26-21-12)5-6-18(24)23-8-7-14(11-23)25-17-10-19-9-16(20-17)22(3)4/h9-10,14H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXLKONQECUFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.